molecular formula C8H6ClF2NO B3265526 2-(4-Chlorophenyl)-2,2-difluoroacetamide CAS No. 40626-55-9

2-(4-Chlorophenyl)-2,2-difluoroacetamide

Cat. No.: B3265526
CAS No.: 40626-55-9
M. Wt: 205.59 g/mol
InChI Key: SHLWQHZATMGNPA-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2,2-difluoroacetamide (CAS 40626-55-9) is a high-value chemical building block with significant applications in pharmaceutical research and development. Its core structure, featuring a chlorophenyl ring and a difluoroacetamide group, serves as a critical synthon in the synthesis of more complex bioactive molecules. Researchers utilize this compound as a key intermediate in exploring novel therapeutic agents. A primary and promising area of application is in anticancer drug discovery. This compound is a fundamental precursor in the synthesis of advanced investigational drugs, such as Eragidomide (also known as CC-90009) . Eragidomide is a cereblon E3 ligase modulating agent that has been under investigation in clinical trials for the treatment of acute myeloid leukemia (AML) and myelodysplastic syndrome . Furthermore, the broader class of α,α-difluorophenylacetamide compounds, to which this reagent belongs, is recognized in pre-clinical research for its potential anti-inflammatory and multitarget activities . The compound has a molecular formula of C 8 H 6 ClF 2 NO and a molecular weight of 205.59 g/mol . It is supplied with high purity and requires cold-chain transportation to ensure stability . This product is intended For Research Use Only. It is not approved for human, veterinary, or personal use.

Properties

IUPAC Name

2-(4-chlorophenyl)-2,2-difluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF2NO/c9-6-3-1-5(2-4-6)8(10,11)7(12)13/h1-4H,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLWQHZATMGNPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)N)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40626-55-9
Record name 4-Chloro-α,α-difluorobenzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40626-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Mechanistic Investigations of Reactions Involving 2 4 Chlorophenyl 2,2 Difluoroacetamide

Exploration of Reaction Pathways in Synthetic Transformations

The synthetic utility of 2-(4-Chlorophenyl)-2,2-difluoroacetamide and related structures is explored through various reaction pathways, including substitutions, redox reactions, and complex cascade sequences involving highly reactive intermediates.

The reactivity of the α,α-difluoroacetamide moiety is distinct from its non-fluorinated counterparts. The presence of two fluorine atoms significantly influences substitution reactions at the α-carbon. Nucleophilic substitution (SN2) reactions are notably hampered. nih.gov This reduced reactivity is attributed to the destabilizing effect of the two strongly electronegative fluorine atoms on the partially positive carbon center in the SN2 transition state. nih.gov However, palladium-catalyzed nucleophilic substitution has been shown to be an effective method for preparing various fluorinated organic molecules from related α-bromo-α,α-difluoroallyl derivatives. nih.gov

While direct reduction data for this compound is not extensively detailed, the reactivity of the related α,α-difluoroketone functionality provides valuable insights. For instance, α-aryl-α,α-difluoroketones can be reduced by sodium borohydride (B1222165) (NaBH₄) to yield the corresponding primary alcohols. acs.org This suggests that the carbonyl group of the amide in the title compound could potentially undergo reduction under appropriate conditions, although amide reduction is generally more challenging than ketone reduction.

Oxidation reactions can also be relevant. In mechanistically related processes, the oxidation of an alcohol solvent can generate a Pd(II)-hydride intermediate, which is a key step in certain palladium-catalyzed cross-coupling reactions. nih.gov Furthermore, metabolic oxidation via cytochrome P450 (CYP) enzymes has been observed to cause hydroxylation at difluoromethyl carbons in other complex molecules, a process that can lead to defluorination. nih.gov

Reactions involving this compound can proceed through radical intermediates. The generation of a difluoroalkyl radical is a key step in several transition-metal-catalyzed processes. For example, a proposed mechanism for a palladium-catalyzed carbonylative coupling involves the generation of a difluoroalkyl radical via a Single Electron Transfer (SET) pathway between a Pd(0) complex and a difluoroalkyl halide. acs.org This radical then recombines with a Pd(I) species to form a difluoroalkylpalladium(II) complex, which continues the catalytic cycle. acs.org Cobalt-catalyzed reactions have also been shown to involve a difluoroalkyl radical within a Co(I)/Co(III) catalytic cycle. researchgate.net

Cascade reactions, which involve multiple bond-forming events in a single synthetic operation, offer an efficient route to complex molecular architectures. baranlab.orgresearchgate.net Recently, the development of defluorinative multicomponent cascade reactions (MCRs) using trifluoromethylarenes has been highlighted. nih.govchemrxiv.org These reactions proceed through a transient aromatic difluoromethyl radical, demonstrating the potential for such intermediates to be harnessed in the rapid synthesis of complex structures. nih.govchemrxiv.org While specific cascade reactions starting from this compound are not widely reported, its structural motifs are amenable to such transformations, which are known to be highly valuable in organic synthesis. nih.gov

Transition-metal catalysis is a cornerstone for activating and functionalizing fluorinated compounds. mdpi.comrhhz.net The α,α-difluoroacetamide group can participate in sophisticated catalytic cycles, particularly with palladium. A notable example is the Suzuki-Miyaura cross-coupling of α,α-difluoroacetamides with boronic acids, which proceeds under base-free conditions to yield α,α-difluoroketones. acs.orgacs.org

The mechanism of this transformation has been studied in detail and involves several key steps acs.orgacs.org:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the α,α-difluoroacetamide's C(acyl)-N bond to a Pd(0) center. This forms a structurally characterized palladium(II)difluoroacyl intermediate. acs.orgacs.org

Transmetallation: The resulting palladium complex reacts with a boronic acid. A key feature of this step is its high reactivity, proceeding rapidly without the need for an external base. acs.orgacs.org

Reductive Elimination: The final step is the reductive elimination from the arylpalladium intermediate, which releases the α-aryl-α,α-difluoroketone product and regenerates the active Pd(0) catalyst. acs.org

This catalytic C-N bond cleavage provides a powerful tool for fluoroacylation. acs.orgacs.org Other metal-catalyzed cross-couplings, such as the α-arylation of related α,α-difluoroketones with aryl halides, also rely on palladium catalysis. acs.org Nickel and copper are also prominent in catalyzing difluoroalkylation reactions, enabling the formation of C-CF₂ bonds with a wide range of substrates under mild conditions. researchgate.netnih.gov

Table 1: Example of Pd-Catalyzed α-Arylation of an α,α-Difluoroketone with Aryl Halides acs.org
Aryl HalideProductConditionsYield (%)
4-MeO-C₆H₄-Br4-MeO-C₆H₄-C(O)CF₂-PhA94
4-CF₃-C₆H₄-Br4-CF₃-C₆H₄-C(O)CF₂-PhA96
4-Cl-C₆H₄-Cl4-Cl-C₆H₄-C(O)CF₂-PhB93
2-Naphthyl-Br2-Naphthyl-C(O)CF₂-PhA95
3-Thienyl-Br3-Thienyl-C(O)CF₂-PhA93

Conditions A: Ketone (1.2 equiv), NaOt-Bu (1.2 equiv), Pd-precatalyst (1 mol %), Toluene, 100 °C. Conditions B: Aryl halide (1.2 equiv), NaOt-Bu (1.2 equiv), Pd-precatalyst (1 mol %), Toluene, 100 °C. The ketone used was α,α-difluoroacetophenone.

Influence of the α,α-Difluoroacetamide Moiety on Reactivity and Selectivity

The geminal difluoro group is not merely a passive structural element; it actively modulates the electronic properties and conformational preferences of the molecule, thereby controlling its reactivity and selectivity.

Quantum-chemical calculations and NMR spectroscopy have provided further insights. nih.gov The electronic character of substituents on the phenyl ring can influence the NMR chemical shifts of the fluorine atoms. nih.gov Typically, electronegative substituents deshield fluorine nuclei; however, the adjacent carbonyl group in an acetamide (B32628) structure provides a significant shielding effect on the geminal fluorine atoms. nih.gov This interplay of electronic effects is a defining characteristic of α,α-difluoro carbonyl compounds.

Beyond simple inductive effects, the spatial orientation of orbitals—a concept known as stereoelectronics—plays a critical role in the behavior of difluorinated systems. researchgate.net A key phenomenon is the "fluorine gauche effect," which is a type of stabilizing hyperconjugative interaction. acs.org This effect arises from the overlap between a filled bonding orbital (such as a σC-H or σC-C) and an adjacent, low-lying anti-bonding orbital of a C-F bond (σ*C-F). acs.orgrsc.org

This donor-acceptor interaction is maximized when the orbitals are anti-periplanar (oriented 180° apart), which forces the molecule to adopt specific, well-defined conformations. acs.org In essence, stereoelectronic control governs the molecule's three-dimensional shape not by steric repulsion, but by seeking out these stabilizing orbital overlaps. rsc.org This pre-organization of the ground state conformation can have profound consequences for reactivity, as it can lower the energy of certain transition states, thereby directing the outcome of a reaction. acs.org The regulation of molecular conformation through these stabilizing hyperconjugative interactions is a powerful strategy in modern chemical synthesis. rsc.org

Role of the 4-Chlorophenyl Substituent in Reaction Kinetics and Thermodynamics

The presence of a 4-chlorophenyl substituent on the α-carbon of the acetamide backbone plays a significant role in dictating the kinetic and thermodynamic parameters of reactions involving this compound. The chlorine atom at the para position of the phenyl ring exerts a dual electronic effect: it is inductively electron-withdrawing (-I) due to its electronegativity, and it has a weak electron-donating (+M) effect through resonance. For chlorine, the inductive effect typically outweighs the resonance effect.

The quantitative impact of such substituents on the rate and equilibrium constants of a wide array of reactions can be effectively analyzed using the Hammett equation. walisongo.ac.idlibretexts.org This linear free-energy relationship is expressed as:

log(k/k₀) = ρσ

or

log(K/K₀) = ρσ

where:

k or K is the rate or equilibrium constant for the reaction of the substituted compound (in this case, with the 4-chlorophenyl group).

k₀ or K₀ is the reference constant for the unsubstituted compound (phenyl group).

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent (e.g., 4-chloro).

ρ (rho) is the reaction constant, which is characteristic of the particular reaction and its sensitivity to electronic effects. walisongo.ac.id

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value signifies that the reaction is favored by electron-donating groups, pointing to the development of positive charge in the transition state.

Table of Hammett Equation Parameters

Parameter Description
k or K The rate or equilibrium constant for the reaction of the substituted compound.
k₀ or K₀ The rate or equilibrium constant for the reaction of the unsubstituted compound.
σ (sigma) The substituent constant, which quantifies the electronic effect of a substituent.

| ρ (rho) | The reaction constant, which measures the susceptibility of a reaction to substituent effects. |

Identification and Characterization of Reaction Intermediates and Transition States

The elucidation of a reaction mechanism hinges on the identification and characterization of transient species, namely reaction intermediates and transition states. nih.gov Reaction intermediates are short-lived, higher-energy species that exist in local energy minima along the reaction coordinate, while transition states represent the highest energy point on the pathway between reactants and intermediates or products. libretexts.org

Reaction Intermediates: The identification of reaction intermediates often involves a combination of spectroscopic techniques and trapping experiments. For reactions involving this compound, potential intermediates could include carbocations, carbanions, or radical species, depending on the reaction conditions. For instance, in a base-catalyzed reaction, the initial step might involve the deprotonation of the amide N-H or an α-carbon (if one were present), leading to an anionic intermediate.

In a plausible cyclization reaction of a related compound, 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one, a proposed mechanism involves several intermediates. mdpi.com The reaction is thought to proceed through an initial enol intermediate (A), which rearranges to a 1,3-diketone (B). This diketone then undergoes an intramolecular cyclization to form a hydroxypyrrolidinone intermediate (C) before eliminating water to yield the final product. mdpi.com While this is a different molecule, it illustrates the types of intermediates that can be postulated in complex organic transformations.

Transition States: Transition states are, by their nature, fleeting and cannot be isolated or directly observed. Their structures and energies are typically inferred from kinetic data or investigated using computational methods. libretexts.orgmdpi.com Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for mapping the potential energy surface of a reaction. researchgate.netrsc.org These computational studies can provide detailed geometries of transition states, vibrational frequencies (a transition state is characterized by having exactly one imaginary frequency), and activation energies.

For a reaction involving the 4-chlorophenyl group, computational models would need to accurately account for the electronic effects of the chlorine substituent to provide a reliable picture of the transition state. The calculated activation energy can then be correlated with experimentally determined reaction rates to validate the proposed mechanism.

The characterization of both intermediates and transition states provides a complete energetic and structural picture of the reaction pathway, offering deep insight into the factors that control reaction outcomes.

Theoretical and Computational Chemistry Studies of 2 4 Chlorophenyl 2,2 Difluoroacetamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods, particularly those based on Density Functional Theory (DFT), allow for a detailed examination of a molecule's electronic landscape, which governs its chemical properties and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and physics to predict molecular properties. For 2-(4-Chlorophenyl)-2,2-difluoroacetamide, DFT calculations, often employing a basis set such as 6-311++G(d,p), would be used to determine its most stable three-dimensional structure, a process known as geometry optimization. researchgate.netmdpi.com This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface.

Illustrative Data Table: Optimized Geometrical Parameters (DFT/B3LYP/6-311++G(d,p))

Parameter Bond/Atoms Value (Å/°)
Bond Lengths C-Cl ~1.75 Å
C-F ~1.36 Å
C=O ~1.22 Å
C-N ~1.35 Å
C-C (phenyl) ~1.39 Å
Bond Angles F-C-F ~106°
Cl-C(phenyl)-C(phenyl) ~119°
O=C-N ~123°
Dihedral Angle Phenyl Ring - Acetamide (B32628) Variable

Note: The data in this table is illustrative, based on typical values from DFT calculations for similar organic molecules, and is intended to represent the type of information generated from such a study.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. researchgate.netresearchgate.net The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter. researchgate.net A smaller energy gap suggests that the molecule is more easily excitable and thus more chemically reactive. mdpi.com For this compound, DFT calculations would provide the energies of these orbitals and the resulting energy gap, which helps in predicting its stability and reactivity.

Illustrative Data Table: Frontier Molecular Orbital Energies

Parameter Energy (eV)
HOMO Energy ~ -7.0 eV
LUMO Energy ~ -1.5 eV
HOMO-LUMO Energy Gap (ΔE) ~ 5.5 eV

Note: This data is hypothetical and serves to illustrate the output of a frontier molecular orbital analysis.

The analysis would also include visualizing the spatial distribution of the HOMO and LUMO. Typically, for a molecule like this, the HOMO might be localized on the electron-rich chlorophenyl ring, while the LUMO could be distributed over the acetamide group, indicating the likely sites for electrophilic and nucleophilic attack, respectively.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. nih.govchemdiv.com The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. Green areas represent regions of neutral potential.

For this compound, an MEP analysis would likely show negative potential around the oxygen atom of the carbonyl group and the chlorine atom, indicating these as sites for potential hydrogen bonding or electrophilic interaction. The hydrogen atoms of the amide group would exhibit a positive potential, making them potential hydrogen bond donors. This analysis provides a visual guide to the molecule's reactive sites. researchgate.netchemdiv.com

Conformational Analysis and Energy Landscapes of the Molecule

Molecules with rotatable single bonds, such as this compound, can exist in multiple conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. chemdiv.comresearchgate.net By systematically rotating the dihedral angle between the chlorophenyl ring and the acetamide group, a potential energy surface can be generated.

This analysis helps identify the most stable conformer (the one with the lowest energy) and any transitional states between different conformations. ijcce.ac.ir Understanding the conformational landscape is crucial as the biological activity and physical properties of a molecule can be highly dependent on its preferred three-dimensional shape. Computational methods can map out these energy landscapes, providing insights into the molecule's flexibility and the relative populations of different conformers at a given temperature.

Computational Predictions of Spectroscopic Parameters for Structural and Mechanistic Insights

Theoretical calculations can predict spectroscopic data, which is instrumental in validating experimental findings and aiding in the interpretation of complex spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. Quantum chemical methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants.

These theoretical predictions are highly valuable for several reasons. They can help in the assignment of experimental NMR signals, especially for complex molecules where spectral overlap can be an issue. Furthermore, by comparing the calculated shifts for different possible isomers or conformers with experimental data, the correct structure can be confidently determined. For this compound, theoretical NMR calculations would provide a predicted spectrum that can guide the analysis of any future experimental NMR studies.

Illustrative Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (ppm)
Carbonyl (C=O) ~165 ppm
Quaternary Carbon (C-F₂) ~115 ppm (triplet)
C-Cl (aromatic) ~135 ppm
C-H (aromatic) ~129-131 ppm

Note: This data is for illustrative purposes only and represents the type of information that would be generated from a GIAO calculation.

Vibrational Frequency Calculations for Infrared and Raman Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying and characterizing molecules. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to simulate the vibrational spectra of molecules. cardiff.ac.ukmalayajournal.org These calculations can predict the frequencies and intensities of vibrational modes, which correspond to the stretching, bending, and torsional motions of the atoms within the molecule.

For a molecule like this compound, a computational study would typically involve:

Geometry Optimization: The first step is to find the most stable three-dimensional arrangement of the atoms (the ground state geometry) using a suitable level of theory, such as B3LYP with a basis set like 6-311++G(d,p). researchgate.netnih.gov

Frequency Calculation: Once the optimized geometry is obtained, the vibrational frequencies are calculated. These theoretical frequencies are often scaled by an empirical factor to better match experimental results. scirp.org

Spectral Analysis: The calculated frequencies and their corresponding intensities are used to generate theoretical IR and Raman spectra. These simulated spectra can then be compared with experimentally recorded spectra to aid in the assignment of the observed spectral bands to specific vibrational modes of the molecule. nih.govnih.gov This comparison helps in confirming the molecular structure and understanding the intramolecular interactions. researchgate.netresearchgate.net

The analysis would focus on characteristic vibrational modes, such as the C=O stretching of the amide group, the C-F stretching of the difluoro group, and the vibrations associated with the chlorophenyl ring.

Reaction Mechanism Simulation and Energetic Profiles

Computational chemistry is also instrumental in elucidating the mechanisms of chemical reactions, providing insights into how a molecule is formed.

Transition State Characterization and Activation Energy Prediction

To understand the synthesis of this compound, computational chemists would model the proposed reaction pathway. This involves:

Identifying Reactants, Products, and Intermediates: The starting materials and final product of the synthesis are defined. Any intermediate species that may form during the reaction are also considered.

Locating Transition States: The transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. Locating this structure is a critical part of the simulation.

Calculating Activation Energy: The activation energy is the energy difference between the reactants and the transition state. This value is a key predictor of the reaction rate. A lower activation energy implies a faster reaction.

For instance, in the synthesis of related compounds, computational methods have been used to identify transition states and calculate the energy barriers for cyclization or condensation reactions. mdpi.com

Reaction Pathway Elucidation and Thermodynamic Feasibility

By mapping out the entire energy profile of the reaction, from reactants to products through any intermediates and transition states, a detailed reaction pathway can be elucidated.

Energetic Profile: This profile shows the relative energies of all species involved in the reaction.

Thermodynamic Analysis: The feasibility of a reaction can be predicted by calculating the change in Gibbs free energy (ΔG). A negative ΔG indicates that the reaction is thermodynamically favorable and can proceed spontaneously under the given conditions. researchgate.net This analysis helps to understand why a particular reaction pathway is preferred over others.

While specific research on this compound is pending, the application of these computational methodologies would provide invaluable, atom-level detail about its structure, spectroscopic properties, and formation.

Advanced Spectroscopic and Structural Research on 2 4 Chlorophenyl 2,2 Difluoroacetamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific experimental ¹H, ¹⁹F, or ¹³C NMR data for 2-(4-Chlorophenyl)-2,2-difluoroacetamide has been found in the searched literature. The analysis of conformational dynamics, site-specific characterization, and heteronuclear coupling constants for this particular molecule is not documented.

Proton (¹H) and Fluorine (¹⁹F) NMR for Conformational Dynamics and Site-Specific Characterization

Detailed ¹H and ¹⁹F NMR studies are crucial for understanding the three-dimensional structure and electronic environment of the molecule. For instance, ¹⁹F NMR would provide insights into the chemical environment of the difluoromethyl group, while ¹H NMR would characterize the aromatic and amide protons. The coupling constants between ¹H and ¹⁹F nuclei would be invaluable for determining through-bond connectivity and conformational preferences.

Carbon-13 (¹³C) NMR and Heteronuclear Coupling Constant Analysis

A ¹³C NMR spectrum would identify all unique carbon environments within the molecule. Analysis of ¹³C-¹⁹F coupling constants would further elucidate the structure around the difluoro-substituted carbon atom.

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

Techniques such as COSY, HSQC, and HMBC would be necessary to unambiguously assign all proton and carbon signals and to establish the connectivity of the molecular framework. NOESY or ROESY experiments would provide information about through-space interactions and the spatial arrangement of the atoms.

Infrared and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Analysis

While general vibrational frequencies for functional groups present in this compound (such as C=O, N-H, C-F, and C-Cl bonds) can be predicted, specific experimental IR and Raman spectra are not available. A detailed vibrational analysis, supported by computational calculations, would be required for a precise assignment of the vibrational modes.

X-ray Crystallography of Solid-State Structures and Intermolecular Interactions

No published crystal structure for this compound has been found. Crystallographic data is essential for determining the precise three-dimensional arrangement of the atoms in the solid state.

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

A single-crystal X-ray diffraction study would provide definitive information on bond lengths, bond angles, and torsion angles. It would also reveal the details of the crystal packing, including any intermolecular interactions such as hydrogen bonding or halogen bonding, which are critical for understanding the solid-state properties of the compound.

Polymorphism Studies

A thorough review of available scientific literature indicates that no specific studies on the polymorphism of this compound have been published. While research has been conducted on the polymorphic forms of other structurally related compounds containing a chlorophenyl group, such as N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, this line of inquiry has not been extended to this compound.

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in pharmaceutical and materials science, as different polymorphs can exhibit varying physical and chemical properties, including solubility, melting point, and stability. However, at present, there is no data available to suggest that this compound exhibits polymorphic behavior, and no characterization of different crystal forms has been reported.

Mass Spectrometry for Reaction Monitoring and Mechanistic Elucidation (beyond basic identification)

The application of advanced mass spectrometry techniques for the detailed monitoring of the synthesis of this compound, or for the elucidation of its formation mechanism, is not documented in the available scientific literature. While mass spectrometry is a powerful tool for such studies, specific research applying these methods to this particular compound has not been reported.

In the broader context of chemical synthesis, mass spectrometry techniques such as Electrospray Ionization (ESI-MS) and Atmospheric Solids Analysis Probe (ASAP-MS) are invaluable for real-time reaction monitoring. nih.govresearchgate.net These methods allow for the rapid identification of starting materials, intermediates, and final products directly from the reaction mixture, often with minimal or no sample preparation. researchgate.net For instance, ESI-MS can be used to detect and characterize transient reaction intermediates, providing crucial insights into the reaction pathway. nih.gov Furthermore, the coupling of mass spectrometry with ion mobility separation can distinguish between isomeric and diastereomeric intermediates, which is essential for understanding the stereoselectivity of a reaction. nih.gov

Hypothetically, in the synthesis of this compound, these advanced mass spectrometry techniques could be employed to:

Monitor Reaction Progress: Track the consumption of reactants, such as a 4-chlorophenyl precursor, and the formation of the final product in real-time. This would enable the optimization of reaction conditions, including temperature, time, and catalyst loading.

Identify Intermediates: Detect and identify any transient species formed during the reaction, which would help in confirming the proposed reaction mechanism.

Elucidate Fragmentation Pathways: Tandem mass spectrometry (MS/MS) could be used to study the fragmentation pattern of the protonated molecule of this compound. This information is valuable for structural confirmation and for the development of quantitative analytical methods.

While these applications are well-established in chemical research, it is important to reiterate that their specific application to the synthesis of this compound has not been detailed in published studies. Therefore, no specific data on reaction intermediates or mechanistic pathways for this compound, as determined by mass spectrometry, is currently available.

Application of 2 4 Chlorophenyl 2,2 Difluoroacetamide As a Key Synthetic Building Block

Utilization in the Synthesis of Complex Organic Molecules (Non-Biologically Active Contexts)

The true synthetic utility of 2-(4-chlorophenyl)-2,2-difluoroacetamide lies in its capacity to act as a precursor to more elaborate, non-biologically active molecular architectures. The presence of the α,α-difluoroacetamide moiety allows for a range of chemical transformations that are otherwise difficult to achieve. General methodologies developed for α,α-difluoroacetamides can be applied to this specific compound to forge new carbon-carbon and carbon-heteroatom bonds.

Research into the reactivity of similar α,α-difluoro- and α-bromo-α,α-difluoroacetamides has revealed that they are competent substrates in metal-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for creating complex molecular frameworks. For instance, copper-catalyzed direct arylation of 2-bromo-2,2-difluoroacetamides with partners like aryl boronic acids offers a pathway to α-aryl-α,α-difluoroacetamides. nih.govresearchgate.netmdpi.com Similarly, palladium-catalyzed coupling reactions provide another powerful tool for C-C bond formation. acs.org

A key transformation is the conversion of the amide C-N bond into a C-C bond. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have been developed for α,α-difluoroacetamides, enabling the formation of valuable α,α-difluoroketones through C-N bond cleavage. nih.govnottingham.ac.uk This reaction proceeds via a palladium(II) fluoroacyl intermediate, which readily undergoes transmetalation with a boronic acid without the need for an external base.

These established methods can be extrapolated to this compound or its α-bromo derivative to synthesize a variety of complex structures. By reacting it with different arylating agents, a range of di-aryl or more complex phenyl-substituted compounds can be built, useful for fundamental chemical studies or as precursors to other novel materials.

Table 1: Potential Cross-Coupling Reactions for Molecular Elaboration

Reaction Type Coupling Partner Metal Catalyst Potential Product from this compound Derivative
Copper-Catalyzed Arylation nih.gov Aryl Boronic Acid Copper (Cu) α-(4-Chlorophenyl)-α-aryl-α,α-difluoroacetamide
Copper-Catalyzed Arylation nih.gov Aryl Trialkoxysilane Copper (Cu) α-(4-Chlorophenyl)-α-aryl-α,α-difluoroacetamide
Palladium-Catalyzed Suzuki-Miyaura Coupling nottingham.ac.uk Aryl Boronic Acid Palladium (Pd) (4-Chlorophenyl)(aryl)difluoromethylketone

This table is illustrative, based on reactions demonstrated with analogous α,α-difluoroacetamide structures.

Role in the Diversification of Chemical Libraries for Academic Exploration

Chemical libraries, which are large collections of distinct but structurally related compounds, are essential for screening and discovering new chemical phenomena. The concept of diversity-oriented synthesis aims to create structurally diverse molecules from a simple starting scaffold. Due to its reactive handles, this compound is an excellent candidate for such a scaffold.

Leveraging the cross-coupling reactions discussed previously, a multitude of derivatives can be generated from this single starting block. nih.govnih.gov By employing a variety of aryl boronic acids or other coupling partners in parallel synthesis formats, a library of compounds with diverse electronic and steric properties can be rapidly assembled. For example, a Suzuki-Miyaura coupling approach could be used to react an α-bromo derivative of this compound with a panel of commercially available boronic acids. nih.goviitg.ac.in

This strategy allows for systematic variation of the molecular structure, enabling academic researchers to study structure-property relationships in a controlled manner. The resulting libraries of novel fluorinated compounds could be explored for unique chemical reactivity, physical properties, or as components in supramolecular chemistry, entirely separate from biological applications.

Table 2: Illustrative Diversity in a Chemical Library from a Derivative

Starting Material Variable Reagent (Aryl Boronic Acid) Potential Library Member Structure
α-Bromo-2-(4-chlorophenyl)-2,2-difluoroacetamide Phenylboronic acid 2-(4-Chlorophenyl)-2,2-difluoro-2-phenylacetamide
α-Bromo-2-(4-chlorophenyl)-2,2-difluoroacetamide 4-Methoxyphenylboronic acid 2-(4-Chlorophenyl)-2,2-difluoro-2-(4-methoxyphenyl)acetamide
α-Bromo-2-(4-chlorophenyl)-2,2-difluoroacetamide 2-Thiopheneboronic acid 2-(4-Chlorophenyl)-2,2-difluoro-2-(thiophen-2-yl)acetamide

This table represents a hypothetical library generated via a copper-catalyzed arylation reaction. nih.gov

Development of New Reagents or Catalysts Based on its Structural Motifs

The structural features of this compound, particularly the aryl acetamide (B32628) framework, can serve as a foundation for designing new reagents or organometallic catalysts. Amide moieties are known to coordinate with metal centers, and by acting as a ligand, this compound can be used to create novel coordination complexes.

For example, studies have shown that aryl acetamide derivatives can form stable tetrahedral complexes with Zn(II), where the ligand binds to the metal via the acetamide oxygen atom. rsc.org While these specific complexes were explored for biological activity, the underlying principle of forming functional metal-ligand complexes is broadly applicable. rsc.org One could envision reacting this compound with various transition metals (e.g., Palladium, Rhodium, Iridium) to generate new organometallic species.

The electronic influence of the difluoromethyl and chlorophenyl groups would modulate the properties of the metal center, potentially leading to catalysts with unique reactivity or selectivity in non-biological chemical transformations, such as hydrogenation, carbonylation, or cross-coupling reactions. The development of such catalysts is a key area of research in green and industrial chemistry, aiming for more efficient and selective chemical production. iitg.ac.in

Potential Applications in Materials Science and Polymer Chemistry

The field of materials science constantly seeks new monomers to create polymers with enhanced or novel properties. routledge.com The incorporation of fluorine into polymers is a well-established strategy to impart desirable characteristics such as high thermal stability, chemical resistance, and low surface energy. youtube.com this compound holds potential as a monomer or a precursor to a monomer for creating new functional fluorinated polyamides.

Polyamides are a class of high-performance polymers characterized by repeating amide linkages (-CO-NH-) in their backbone. wikipedia.orgresearchgate.netlibretexts.org There are several hypothetical routes through which this compound could be incorporated into a polymer chain:

Modification and Polycondensation: The molecule could be chemically modified to introduce a second reactive group suitable for step-growth polymerization. For example, nucleophilic aromatic substitution to replace the chlorine with an amine, or functionalization of the phenyl ring to add a carboxylic acid, would create an A-B type monomer. This difunctional monomer could then undergo polycondensation to form a novel aromatic polyamide. mdpi.com

Ring-Opening Polymerization (ROP): The core structure could be used to synthesize a cyclic monomer, such as a functionalized morpholine-2,5-dione. Such monomers are known to undergo ring-opening polymerization to form poly(ester amide)s. acs.org This approach offers excellent control over the polymer's molecular weight and structure. rsc.org

The resulting polyamide would feature pendant 4-chlorophenyl groups and gem-difluoro units directly on the polymer backbone. These fluorine atoms would be expected to significantly influence the material's properties, potentially increasing its glass transition temperature, thermal stability, and hydrophobicity compared to non-fluorinated analogues. Such materials could find applications as specialty coatings, high-performance films, or advanced engineering plastics.

Exploration of Derivatives and Analogues of 2 4 Chlorophenyl 2,2 Difluoroacetamide in Academic Research

Systematic Modification of the Phenyl Substituent and its Chemical Consequences

The core structure of 2-(4-Chlorophenyl)-2,2-difluoroacetamide features a 4-chlorophenyl group, which has been a subject of systematic modification to study the resulting chemical and physical properties. Research into related α,α-difluoro-α-arylacetamides has shown that altering the substituents on the phenyl ring significantly impacts the molecule's electronic and conformational characteristics. mdpi.com

The electronic nature of the aryl group is a critical determinant of the reactivity of the entire molecule. mdpi.com Studies on analogous systems, such as aryl borafluorenes, have demonstrated that substituents on the aromatic ring have a pronounced influence on the molecule's lowest unoccupied molecular orbital (LUMO) levels, while affecting the highest occupied molecular orbital (HOMO) levels to a lesser extent. researchgate.net This modulation of the electronic frontier orbitals has direct consequences for the molecule's reactivity in chemical transformations. For instance, in copper-catalyzed arylation reactions to form aromatic amides, the electronic properties of the aryl group can influence reaction efficiency, although in some developed protocols, a broad tolerance to both electron-rich and electron-deficient aryls has been achieved. mdpi.comnih.gov

Furthermore, the substitution pattern on the phenyl ring can introduce steric effects that influence the molecule's conformation and stability. For example, research on borafluorenes showed that bulky aryl groups can drastically increase the stability of the compound. researchgate.net In the context of 2-aryl-2,2-difluoroacetamides, the tilt angle of the aryl ring is affected by the sp³ hybridization of the difluoromethylene carbon, and modifications to the ring's substituents can further alter this orientation. acs.org

The table below illustrates hypothetical modifications to the phenyl ring of this compound and their expected chemical consequences based on established principles of organic chemistry and findings from related studies.

Phenyl Substituent ModificationExpected Chemical ConsequenceRelevant Research Context
Replacement of 4-Cl with 4-OCH₃ (electron-donating)Increased electron density on the phenyl ring, potentially affecting rates of electrophilic aromatic substitution and altering the Lewis acidity of the molecule.General principles of substituent effects on aromatic rings. libretexts.org
Replacement of 4-Cl with 4-NO₂ (electron-withdrawing)Decreased electron density on the phenyl ring, making it less susceptible to electrophilic attack and potentially increasing the acidity of the amide N-H protons.General principles of substituent effects on aromatic rings. libretexts.org
Introduction of an ortho-substituent (e.g., 2,4-dichloro)Increased steric hindrance around the α-carbon, which could influence the molecule's preferred conformation and its ability to participate in certain reactions.Studies on sterically demanding substituents. researchgate.net
Replacement of 4-Cl with a boronic acid or ester groupProvides a handle for further cross-coupling reactions (e.g., Suzuki coupling), enhancing the molecule's utility as a synthetic building block.Palladium-catalyzed cross-coupling of arylboronic acids. nih.govcas.cn

Variation of the Amide Moiety and Reactivity Studies

The amide functional group is a cornerstone of many chemical structures, and its modification in α,α-difluoro-α-arylacetamides has been explored to tune the molecule's properties. mdpi.com Research on related 2-bromo-2,2-difluoroacetamides has shown that the substituents on the amide nitrogen have a minimal impact on the efficiency of certain copper-catalyzed arylation reactions. nih.gov This suggests that a wide variety of secondary (N-alkyl, N-aryl) and tertiary amides can be synthesized from a common precursor. mdpi.comnih.gov

The reactivity of the amide itself can be harnessed for further transformations. Amides can be converted into a multitude of other functional groups, highlighting their versatility in synthesis. mdpi.com For instance, the development of methods for the N-perfluoroalkylation of nitrosoarenes, which proceed through labile N-perfluoroalkylated hydroxylamines, has opened pathways to fluorinated hydroxamic acids, amides, and thioamides. acs.org

The table below summarizes various modifications of the amide moiety in the context of α,α-difluoroacetamides and their implications for reactivity.

Amide Moiety VariationDescriptionReactivity Implications
N-Alkylation/N-ArylationReplacement of one or both amide hydrogens with alkyl or aryl groups to form secondary or tertiary amides.Generally well-tolerated in many synthetic protocols, such as copper-catalyzed arylations, without significantly affecting reaction efficiency. mdpi.comnih.gov
Conversion to ThioamideReplacement of the amide oxygen with sulfur.Creates a new functional group with different electronic and steric properties, potentially serving as an intermediate for heterocyclic synthesis. acs.org
Conversion to Hydroxamic AcidIntroduction of a hydroxyl group on the amide nitrogen.Can be achieved through one-pot reactions involving oxydefluorination of N-perfluoroalkylated hydroxylamine (B1172632) intermediates. acs.org
Use as a Precursor for Monofluorostilbene IsosteresThe entire difluoroacetamide group can be considered a precursor to other functionalities. For example, related difluoroalkenes have been used to synthesize monofluorostilbenes, which are recognized as amide isosteres. nih.govcas.cnDemonstrates the potential for the difluoroacetamide scaffold to be transformed into peptide bond mimics. nih.govcas.cn

Introduction of Additional Functional Groups for Enhanced Synthetic Utility

To increase the value of this compound as a synthetic intermediate, researchers have explored the introduction of additional functional groups. This functionalization can provide new reaction sites for subsequent chemical modifications, thereby expanding the range of accessible molecular architectures.

One key strategy involves the use of precursors that already contain a reactive handle. For example, the use of 2-bromo-2,2-difluoroacetamides as precursors allows for copper-catalyzed arylation to build the aryl-CF2-amide core. nih.govresearchgate.net This methodology is robust, tolerating a wide array of functional groups on both the incoming aryl group and the amide nitrogen. mdpi.comnih.gov This approach allows for the late-stage introduction of the desired aryl moiety, enhancing synthetic flexibility.

Another approach is the direct functionalization of the pre-formed molecule. Rhodium-catalyzed C-H activation has been used for the difluoroallylation of α,β-unsaturated amides and aryl amides. rsc.org This type of reaction allows for the direct attachment of new carbon-based functional groups to the aromatic ring, a powerful tool for increasing molecular complexity. The introduction of groups like boronic acids or trifluoroborates onto the phenyl ring can also enhance synthetic utility by enabling subsequent palladium-catalyzed cross-coupling reactions. nih.gov

The table below provides examples of how additional functional groups could be introduced and the synthetic advantages they confer.

Functional Group IntroducedMethod of Introduction (Example)Enhanced Synthetic Utility
Aryl/Heteroaryl GroupCopper-catalyzed coupling of a 2-bromo-2,2-difluoroacetamide (B1273100) precursor with an arylboronic acid. mdpi.comnih.govAllows for the construction of a diverse library of 2-aryl-2,2-difluoroacetamides.
Difluoroallyl GroupRhodium-catalyzed C-H difluoroallylation of the aromatic ring. rsc.orgIntroduces an unsaturated, fluorinated side chain that can be further modified.
Iodo GroupF-TEDA-BF₄ (Selectfluor™) mediated iodination of the aromatic ring. mdpi.comThe iodo group is a versatile handle for various cross-coupling reactions (e.g., Sonogashira, Heck).
Hydroxyl Group (on Phenyl Ring)Not directly found for this specific compound, but methods exist for hydroxylation of aromatic rings.Can be converted to an ether or ester, or used to direct further electrophilic substitution.

Structure-Reactivity Relationships in Related Fluorinated Acetamides

The relationship between the structure of fluorinated acetamides and their reactivity is a key aspect of their chemistry. The presence of two fluorine atoms on the α-carbon has profound electronic effects, significantly influencing the properties of the adjacent carbonyl group and the molecule as a whole.

The strong electron-withdrawing nature of the two fluorine atoms increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This effect is central to understanding the reactivity of this class of compounds. In palladium-catalyzed defluorinative coupling reactions of 1-aryl-2,2-difluoroalkenes (related structures), a proposed mechanism involves a rare β-fluoride elimination from a palladium(II) intermediate. nih.govcas.cn This highlights how the fluorine atoms can directly participate in and influence the course of a reaction.

Quantitative structure-activity relationship (QSAR) studies on related heterocyclic systems have shown that steric and electrostatic factors of substituents on the phenyl ring can be systematically correlated with their binding affinity to biological targets. nih.gov While not a direct measure of chemical reactivity, these models underscore the importance of the three-dimensional arrangement of atoms and the electrostatic potential in molecular interactions, principles that are equally applicable to chemical reactivity. The ability to accommodate bulky substituents or the preference for groups with a certain electrostatic potential in a specific region can determine the success of a chemical transformation. nih.gov

Emerging Research Directions and Future Prospects for 2 4 Chlorophenyl 2,2 Difluoroacetamide Chemistry

Integration with Flow Chemistry and Automated Synthesis for Scalability

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages for the synthesis of complex molecules like 2-(4-Chlorophenyl)-2,2-difluoroacetamide, including enhanced safety, improved heat and mass transfer, and greater scalability. researchgate.netaurigeneservices.comnih.gov Flow chemistry is particularly well-suited for handling hazardous reagents and for reactions that require precise control over temperature and reaction time. youtube.com

The automated synthesis of fluorine-containing organic compounds is a rapidly advancing field. researchgate.net Platforms like the SynFini™ suite of tools, which leverage artificial intelligence and robotics, can accelerate the design, development, and synthesis of molecules by automating route design, reaction screening, and multi-step production. youtube.com Similarly, flexible, multi-stage synthesis platforms such as the iPHASE Flexlab have been successfully employed for the automated preparation of fluorine-18 labeled peptides, demonstrating the potential for complex, multi-step automated synthesis. nih.govacs.org

For a compound like this compound, the integration of flow chemistry and automated synthesis could enable on-demand production and facilitate the rapid generation of analog libraries for structure-activity relationship (SAR) studies. The principles demonstrated in the automated synthesis of other complex fluorinated molecules can be readily applied to develop a scalable and efficient manufacturing process for this valuable building block.

Table 1: Comparison of Batch vs. Flow Chemistry for Pharmaceutical Synthesis
FeatureBatch ChemistryFlow Chemistry
ScalabilityChallenging, often requires re-optimizationMore straightforward by extending operation time
SafetyHigher risk with large volumes of hazardous materialsImproved safety due to smaller reaction volumes at any given time
Process ControlDifficult to maintain homogeneityPrecise control over temperature, pressure, and mixing
ReproducibilityCan vary between batchesHigh reproducibility due to consistent reaction conditions

Innovations in Catalytic Transformations Involving the Compound

Recent advancements in catalysis have opened new avenues for the functionalization of α,α-difluoroacetamides. Palladium-catalyzed α-arylation of the trimethylsilyl enolates of α,α-difluoroacetamides with aryl bromides has been reported as an effective method to form α-aryl-α,α-difluoroacetamides. nih.govacs.orgnih.gov This transformation, which can be achieved with an air- and moisture-stable palladacyclic complex, provides a versatile platform for creating a variety of α,α-difluorinated carbonyl compounds. The electrophilicity of the fluorinated amide in the resulting products allows for their conversion into other valuable building blocks such as α-aryl-α,α-difluoroketones and 2-aryl-2,2-difluoroethanols. nih.govacs.orgnih.gov

Similarly, Pd-catalyzed α-arylation of α,α-difluoroketones with aryl bromides and chlorides has been developed, offering a route to difluoromethylarenes. acs.org These catalytic methods provide a powerful tool for the late-stage functionalization of complex molecules and could be applied to this compound to generate novel derivatives with potentially interesting biological activities. Furthermore, copper-catalyzed arylation of bromo-difluoro-acetamides with aryl boronic acids presents another promising strategy for the synthesis of aromatic amides. mdpi.com

Table 2: Examples of Catalytic Transformations for α,α-Difluoro Carbonyl Compounds
Reaction TypeCatalyst SystemSubstratesProducts
α-Arylation of α,α-difluoroacetamidesPalladium with P(t-Bu)2Cy ligandTrimethylsilyl enolates of α,α-difluoroacetamides and aryl bromidesα-Aryl-α,α-difluoroacetamides
α-Arylation of α,α-difluoroketonesPalladium with P(t-Bu)Cy2 ligandα,α-Difluoroketones and aryl bromides/chloridesα-Aryl-α,α-difluoroketones
Arylation of bromo-difluoro-acetamidesCopper catalystBromo-difluoro-acetamides and aryl boronic acidsAromatic amides

Challenges and Opportunities in Modern Fluorine Chemistry Research

While the introduction of fluorine can bestow desirable properties on a molecule, the synthesis of complex fluorinated compounds presents unique challenges. The development of new, selective fluorination methods remains a key area of research. The use of fluorinated building blocks, such as this compound, can simplify the synthesis of complex fluorinated targets. nbinno.com

A significant challenge in fluorine chemistry is the potential for environmental persistence of some fluorinated compounds. Research into the lability and metabolic pathways of fluorinated motifs is crucial to guide the design of new molecules with favorable environmental profiles. The development of biocatalytic methods for fluorination and the synthesis of fluorinated natural product analogs are emerging areas that hold promise for addressing some of these challenges.

The unique physicochemical properties of N-difluoromethyl (N-CF2H) compounds are also gaining attention. nih.gov While not directly the case for the title compound, research into the synthesis and properties of related N-CF2H amides and other carbonyl derivatives could provide valuable insights into the reactivity and potential applications of this compound. nih.gov

Multidisciplinary Research Interfaces Pertaining to Organofluorine Compounds

The unique properties of organofluorine compounds have led to their widespread use in various scientific disciplines. In medicinal chemistry, the introduction of fluorine is a well-established strategy to modulate a molecule's lipophilicity, metabolic stability, and binding affinity. nbinno.com The products derived from the catalytic arylation of α,α-difluoroacetamides are considered valuable building blocks for medicinal chemistry, particularly for introducing fluorine at metabolically labile benzylic positions. nih.govacs.orgnih.gov

The development of radiolabeled organofluorine compounds is another critical area of multidisciplinary research. The use of [11C]carbonyl difluoride as a labeling agent for heterocycles highlights the importance of developing new synthons for positron emission tomography (PET) radiotracer synthesis. nih.gov The automated synthesis of 18F-labeled compounds for PET imaging further underscores the intersection of fluorine chemistry, automation, and nuclear medicine. The structural motif present in this compound could serve as a precursor for the development of novel imaging agents.

The study of the molecular and crystal structures of related compounds, such as 2-(4-chlorophenyl)acetamide, provides fundamental insights into the solid-state properties and intermolecular interactions that can influence the behavior of these molecules in biological systems. researchgate.net This highlights the interface between synthetic chemistry and crystallography in understanding the structure-property relationships of organofluorine compounds.

Q & A

Q. What are the recommended synthetic routes for 2-(4-Chlorophenyl)-2,2-difluoroacetamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves condensation reactions between 4-chlorophenylacetic acid derivatives and fluorinating agents (e.g., DAST or Deoxo-Fluor). Optimize by controlling reaction temperature (60–80°C) and pH (neutral to slightly acidic). Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis. Monitor progress via TLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield improvements (>75%) are achievable by slow addition of fluorinating agents and inert atmosphere (N₂/Ar) .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C/¹⁹F NMR : Confirm substituent positions (e.g., δ ~6.8 ppm for aromatic protons, δ ~-120 ppm for CF₂ in ¹⁹F NMR) .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1680 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H⁺] = 234.04 Da) .
  • X-ray Crystallography : Resolve solid-state conformation and hydrogen-bonding patterns (e.g., intramolecular C–H···O interactions) .

Q. What are the key physicochemical properties (e.g., solubility, logP) of this compound, and how do they impact experimental design?

  • Methodological Answer :
  • Solubility : Poor in water (<0.1 mg/mL); use DMSO for stock solutions (50–100 mM). Test solubility in PBS or cell culture media with 0.1% Tween-80 .
  • logP : ~2.5 (predicted), indicating moderate lipophilicity. Optimize bioavailability via salt formation or prodrug strategies .
  • Stability : Store at 2–8°C under desiccation. Degradation occurs at >40°C or in acidic/alkaline conditions .

Advanced Research Questions

Q. How does the presence of difluoro and chlorophenyl substituents influence the compound's electronic properties and reactivity in nucleophilic reactions?

  • Methodological Answer :
  • Electronic Effects : The CF₂ group is electron-withdrawing, increasing electrophilicity of the acetamide carbonyl. Chlorophenyl enhances π-π stacking with aromatic residues in target proteins.
  • Reactivity : Fluorine’s strong inductive effect stabilizes transition states in SN2 reactions. Use DFT calculations (e.g., Gaussian) to map frontier molecular orbitals (FMOs) and predict regioselectivity .
  • Experimental Validation : Compare reaction kinetics with non-fluorinated analogs (e.g., 2-(4-chlorophenyl)acetamide) using HPLC or LC-MS .

Q. What in vitro models are appropriate for assessing the biological activity of this compound, particularly in protein degradation pathways?

  • Methodological Answer :
  • CRBN-Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to cereblon (KD ~10–100 nM) .
  • Protein Degradation : Treat multiple myeloma (MM) cell lines (e.g., MM1.S) and monitor IKZF1/3 degradation via Western blot. Include proteasome inhibitors (e.g., MG-132) as controls .
  • Cytotoxicity : Perform MTT assays across cancer cell lines (IC50 ~0.1–1 µM). Correlate efficacy with CRBN expression levels (qRT-PCR) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

  • Methodological Answer :
  • Cell-Specific Factors : Control for CRBN isoform expression (e.g., CRISPR knockouts) and metabolic activity (e.g., CYP450 profiling) .
  • Assay Standardization : Use identical media, serum concentrations, and incubation times. Validate with reference compounds (e.g., CC-90009) .
  • Data Reproducibility : Replicate studies in ≥3 independent labs. Publish raw data (e.g., dose-response curves) in supplementary materials .

Q. What computational methods are employed to predict the binding modes of this compound with target proteins like CRBN?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model ligand-CRBN interactions. Prioritize poses with hydrogen bonds to His353 or Trp380 .
  • Molecular Dynamics (MD) : Simulate binding stability (50 ns, GROMACS) and calculate binding free energy (MM/PBSA) .
  • Mutagenesis Validation : Engineer CRBN mutants (e.g., His353Ala) and assess degradation activity loss via luciferase reporter assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.